1-(3-Bromophenyl)cyclohexan-1-amine
Overview
Description
1-(3-Bromophenyl)cyclohexan-1-amine is an organic compound characterized by a bromophenyl group attached to a cyclohexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclohexan-1-amine can be synthesized through several methods, including the reduction of 1-(3-bromophenyl)cyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically requires anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is often produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(3-Bromophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-bromophenyl)cyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles, such as alkyl halides or amines
Major Products Formed:
Oxidation: 1-(3-bromophenyl)cyclohexanone
Reduction: Various amine derivatives
Substitution: Bromophenyl-substituted cyclohexanamines
Scientific Research Applications
1-(3-Bromophenyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate the interaction of bromophenyl groups with biological targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
1-(4-bromophenyl)cyclohexan-1-amine
1-(2-bromophenyl)cyclohexan-1-amine
1-(3-chlorophenyl)cyclohexan-1-amine
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Properties
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJPEOUTSNTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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